Rel-(1R,2R)-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(1R,2R)-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-7-5-8(3-4-11(7)15-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14)/t9-,10+/m0/s1 |
InChI Key |
LQTUDEFOTFQIHK-VHSXEESVSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2C(=O)O)OC |
Origin of Product |
United States |
Biological Activity
Rel-(1R,2R)-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C12H14O2
- Molecular Weight : 206.24 g/mol
- CAS Number : 52920-02-2
The compound features a cyclopropane ring substituted with a methoxy and a methyl group, which may influence its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, cyclopropane derivatives have been studied for their potential effectiveness against bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Related cyclopropane derivatives | Broad-spectrum antimicrobial effects |
2. Anti-inflammatory Properties
Cyclopropane derivatives have been investigated for their anti-inflammatory properties. The ability to inhibit inflammatory mediators can be crucial in developing treatments for various inflammatory conditions.
Case Study : A study demonstrated that a related cyclopropane derivative significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of cyclopropane-based compounds. Neuroprotection is vital in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Research Findings : In animal models, administration of cyclopropane derivatives led to improved cognitive function and reduced neuronal damage following induced neurotoxicity.
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors may alter cellular responses, contributing to its anti-inflammatory and neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Key Compounds Compared :
rel-(1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 4157-47-5)
- Molecular Formula : C₁₀H₉ClO₂
- Molecular Weight : 196.63
- Substituent : 4-Chloro (electron-withdrawing).
- Impact : Increased acidity of the carboxylic acid group compared to the methoxy/methyl-substituted target compound due to the electron-withdrawing Cl.
rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 842119-90-8)
- Molecular Formula : C₁₀H₈Cl₂O₂
- Molecular Weight : 231.08
- Substituents : 3,4-Dichloro (strong electron-withdrawing).
- Impact : Higher lipophilicity (logP) and lower solubility in aqueous media compared to the target compound.
rel-(1R,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1430328-71-4)
- Molecular Formula : C₁₂H₁₄O₄
- Molecular Weight : 222.24
- Substituents : 2,5-Dimethoxy (electron-donating).
- Impact : Enhanced resonance stabilization of the phenyl ring but greater steric hindrance than the target compound’s 4-methoxy-3-methyl substitution.
rel-(1R,2R)-2-(p-Tolyl)cyclopropane-1-carboxylic acid (CAS 16633-44-6)
- Molecular Formula : C₁₁H₁₂O₂
- Molecular Weight : 176.21
- Substituent : 4-Methyl (electron-donating).
- Impact : Lower acidity and higher hydrophobicity than the target compound due to the absence of a methoxy group.
Preparation Methods
Hunsdiecker–Borodin Reaction
The Hunsdiecker reaction, historically significant, involves the conversion of carboxylic acids into alkyl halides via silver salts and halogenating agents, predominantly halogens like bromine or chlorine. This method is applicable to primary and secondary aliphatic acids, with yields typically ranging from 60% to 90% for primary alkyl halides.
Mechanism:
The process proceeds through the formation of a silver carboxylate intermediate, which upon treatment with halogen (Br₂, Cl₂, or I₂), undergoes homolytic cleavage of the carbon–halogen bond, releasing carbon dioxide and forming the corresponding alkyl halide. Radical pathways dominate, with the formation of acyloxy radicals that decarboxylate to generate alkyl radicals, which then abstract halogen atoms.
- Suitable for primary and secondary acids; tertiary acids are less reactive.
- Aromatic acids with electron-rich rings tend to undergo electrophilic halogenation on the ring rather than decarboxylation.
- Functional groups like alkenes or alkynes may lead to side reactions such as lactonization or addition.
- The method is less effective for aromatic acids unless modified.
Application to Cyclopropane Carboxylic Acids:
While the classical method is effective for aliphatic acids, its application to cyclopropane derivatives, such as the target compound, requires modifications to prevent ring-opening or rearrangement.
Modifications and Modern Variants
Cristol–Firth Modification
This adaptation involves the in situ formation of acyl hypohalites from acid chlorides reacting with silver oxide and halogen, often in the dark. The process yields alkyl halides with broad functional group tolerance. For cyclopropane derivatives, this method can be tailored to avoid ring strain-induced rearrangements.
Mechanism:
The acid chloride reacts with silver oxide to form an acyl hypohalite, which then undergoes homolytic cleavage under thermal or photolytic conditions, releasing carbon dioxide and halogen radicals that abstract hydrogen or add to the ring.
- Effective for primary and secondary acids.
- Less effective for aromatic acids unless activated.
- Suitable for sensitive cyclopropane derivatives if conditions are carefully controlled.
Metal-Free and Radical-Based Modern Methods
Metal-Free Halodecarboxylation
Recent advances focus on metal-free radical processes, utilizing reagents like tert-butyl hypoiodite or phenyliodine diacetate with iodine or other halogen sources. These methods offer milder conditions and better functional group tolerance.
Mechanism:
The process involves homolytic cleavage of weak oxygen–halogen bonds in acyl hypohalites or hypervalent iodine intermediates, generating radicals that decarboxylate and add halogen atoms.
Application to Cyclopropane Derivatives:
- These methods are promising for sensitive cyclopropane carboxylic acids, minimizing ring strain and avoiding rearrangements.
- The use of light irradiation or thermal activation facilitates radical formation.
Barton Halodecarboxylation
This radical chain process employs N-acyloxy-2-pyridinethione esters (Barton esters) and tributyltin hydride or other radical initiators under mild conditions. It is highly tolerant of functional groups and suitable for complex molecules.
Mechanism:
Radical initiation leads to the formation of acyl radicals, which decarboxylate to produce alkyl radicals. These radicals then abstract halogen atoms from halogen donors, forming the halogenated product.
- Mild, metal-free conditions.
- High selectivity and functional group compatibility.
- Suitable for complex cyclopropane derivatives.
Synthesis Strategy for the Target Compound
Based on the above methodologies, a plausible synthetic route involves:
- Step 1: Preparation of a suitable cyclopropane carboxylic acid precursor, possibly via cyclopropanation of a phenyl precursor with the 4-methoxy-3-methylphenyl group attached.
- Step 2: Decarboxylative halogenation using a modified Hunsdiecker or Cristol–Firth approach, employing halogenating agents (e.g., bromine, iodine) in the presence of silver or mercury salts under controlled conditions to prevent ring opening.
- Step 3: Purification and characterization of the halogenated intermediate, followed by oxidation or further functionalization to introduce the carboxylic acid group.
Data Table Summarizing Preparation Methods
| Method | Reagents & Conditions | Yield Range | Advantages | Limitations | Suitable for Target Compound? |
|---|---|---|---|---|---|
| Hunsdiecker–Borodin Reaction | Silver salts + halogen (Br₂, I₂, Cl₂) + heat/light | 60–90% (primary acids) | Simple, scalable | Less effective for aromatic acids, rearrangements possible | Yes, with modifications |
| Cristol–Firth Modification | Acid chlorides + silver oxide + halogen + heat/light | Variable, often high | Broad functional group tolerance | Metal waste, potential ring reactions | Yes, especially for sensitive cyclopropanes |
| Kochi Reaction | Lead/mercury salts + halogen + heat/light | 50–85% (aromatics) | Useful for aromatic acids, complex substrates | Heavy metals, toxicity, ring opening risk | Yes, with careful control |
| Metal-Free Radical Methods | Hypervalent iodine, tert-butyl hypoiodite, PIDA + halogen | Moderate to high | Mild, environmentally friendly | Less established for cyclopropanes | Promising, further research needed |
| Barton Halodecarboxylation | N-acyloxy esters + radical initiators (e.g., tributyltin hydride) | 70–95% (model substrates) | High selectivity, functional group tolerance | Use of toxic tin reagents, requires radical conditions | Yes, ideal for complex molecules |
Q & A
Q. What are the key considerations for synthesizing Rel-(1R,2R)-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid with high enantiomeric purity?
Methodological Answer: Synthesis of this compound requires precise control over stereochemistry. Key steps include:
- Chiral Catalysts : Use transition-metal catalysts (e.g., rhodium or copper) with chiral ligands to enforce (1R,2R) configuration during cyclopropanation .
- Purification : Chiral HPLC or recrystallization with diastereomeric salt formation (e.g., using L- or D-tartaric acid) to isolate enantiopure product .
- Reaction Monitoring : Employ -NMR or polarimetry to track stereochemical integrity during synthesis .
Q. Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Provides definitive proof of absolute configuration via single-crystal analysis .
- NMR Spectroscopy : - and -NMR coupling constants (e.g., for cyclopropane protons) and NOE correlations to confirm spatial arrangement .
- Chiral HPLC : Compare retention times with known standards to verify enantiopurity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Seal in moisture-free containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .
- Handling : Use inert atmospheres (argon/nitrogen) during reactions to avoid oxidation of the methoxy group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies may arise from:
- Stereochemical Impurities : Validate enantiomeric purity via chiral HPLC and repeat assays with rigorously purified batches .
- Assay Conditions : Standardize cell lines, buffer pH, and incubation times; compare IC values under identical conditions .
- Target Selectivity : Use competitive binding assays (e.g., surface plasmon resonance) to rule off-target interactions .
Q. What computational approaches are recommended to predict the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with the carboxylate group) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns trajectories) and calculate free energy changes (MM-PBSA/GBSA) .
- QSAR Models : Train models on cyclopropane derivatives with similar substituents to predict activity .
Q. How does the substitution pattern on the phenyl ring influence reactivity in nucleophilic reactions?
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy) : Activate the phenyl ring for electrophilic substitution but may deactivate the cyclopropane ring due to steric hindrance .
- Comparative Analysis : Substitute with chloro (electron-withdrawing) or methyl (electron-donating) groups to assess reaction rates (see Table 1) .
Table 1: Comparative Reactivity of Cyclopropane Derivatives
Q. What strategies can optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester prodrugs hydrolyzed in vivo) .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
